3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
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Biological Activity
The compound 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that incorporates various pharmacophores known for their biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with oxadiazole and tolyl groups. The presence of these functional groups is significant as they are often associated with various biological activities.
Molecular Formula: C19H18N4O2
Molecular Weight: 342.37 g/mol
Biological Activities
Research indicates that compounds containing oxadiazole and thienopyrimidine moieties exhibit a range of biological activities including:
- Antimicrobial Activity: Studies show that derivatives of oxadiazoles possess significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus with MIC values as low as 6.25 µg/mL .
- Anticancer Properties: Compounds with thieno[3,2-d]pyrimidine structures have been explored for their anticancer potential. In vitro studies suggest that such compounds can inhibit the proliferation of cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 27.3 µM to 43.4 µM depending on the specific derivative .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds like thienopyrimidines often act as enzyme inhibitors, targeting kinases or other enzymes involved in cell proliferation pathways.
- DNA Interaction: The structural components may facilitate intercalation or binding to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and evaluation of oxadiazole derivatives showing potent antifungal activities against Candida albicans and Aspergillus niger with MIC values significantly lower than standard antifungal agents .
- Another research article focused on the anticancer properties of thieno[3,2-d]pyrimidines revealed that modifications at the 5-position significantly enhance cytotoxicity against various cancer cell lines .
Comparative Analysis
The following table summarizes the biological activities of related compounds and their respective IC50 or MIC values:
Compound | Activity Type | Target | IC50/MIC (µg/mL) |
---|---|---|---|
Compound A | Antibacterial | E. coli | 6.25 |
Compound B | Antifungal | C. albicans | 15 |
Compound C | Anticancer | MCF-7 | 27.3 |
Compound D | Anticancer | HCT-116 | 43.4 |
Properties
CAS No. |
1226455-37-3 |
---|---|
Molecular Formula |
C23H18N4O3S |
Molecular Weight |
430.48 |
IUPAC Name |
3-(2-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-14-6-5-8-16(12-14)21-24-19(30-25-21)13-26-18-10-11-31-20(18)22(28)27(23(26)29)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |
InChI Key |
SDEFYUYNGJFHNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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